3-cyano-1H-indole-5-carboxylic acid
Overview
Description
3-Cyano-1H-indole-5-carboxylic acid is a chemical compound with the molecular formula C10H6N2O2 and a molecular weight of 186.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, including 3-cyano-1H-indole-5-carboxylic acid, has been a subject of interest in recent years due to their significant role in natural products and drugs . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
The InChI code for 3-cyano-1H-indole-5-carboxylic acid is 1S/C10H6N2O2/c11-4-7-5-12-9-2-1-6 (10 (13)14)3-8 (7)9/h1-3,5,12H, (H,13,14) .Chemical Reactions Analysis
Indole derivatives, including 3-cyano-1H-indole-5-carboxylic acid, have been found to exert xanthine oxidase (XO) inhibitory activity . This suggests that they could play a role in the treatment of conditions related to XO activity, such as gout.Physical And Chemical Properties Analysis
3-Cyano-1H-indole-5-carboxylic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Anticancer Immunomodulators
3-Cyano-1H-indole-5-carboxylic acid is used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles. These compounds are being studied as potential anticancer immunomodulators due to their ability to inhibit an enzyme involved in tryptophan metabolism, which is often dysregulated in cancer cells .
Metal- and Solvent-Free Synthesis
This compound serves as a reactant for the preparation of indolyl-quinolines through a metal- and solvent-free autoxidative coupling reaction. This method represents a more environmentally friendly approach to synthesizing biologically active indole derivatives .
Biological Activity
Indole derivatives, including 3-cyano-1H-indole-5-carboxylic acid, have attracted attention for their diverse biological activities. They show promise in treating cancer cells, microbes, and various disorders in the human body due to their pharmacological properties .
Pharmacological Applications
Derivatives of indole are of wide interest because of their diverse biological and clinical applications. They have been summarized for their important pharmacological activity, which includes plant hormone activity and potential therapeutic effects .
Herbicidal Activity
Research into the structure–activity relationship of indole derivatives has revealed insights into their herbicidal activity. For example, variations in the alkyl chain length of certain indole-acetic acid derivatives can affect their inhibitory rates on plant growth .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-cyano-1H-indole-5-carboxylic acid is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid. This process is significant in conditions like gout, where there is an overproduction of uric acid.
Mode of Action
3-Cyano-1H-indole-5-carboxylic acid exerts its effects by inhibiting the activity of XO . By inhibiting XO, it reduces the production of uric acid, thereby potentially alleviating symptoms associated with conditions like gout.
Biochemical Pathways
The compound’s action primarily affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . By inhibiting XO, it disrupts this pathway, leading to a decrease in uric acid production.
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability .
Result of Action
The inhibition of XO by 3-cyano-1H-indole-5-carboxylic acid leads to a decrease in uric acid production . This can potentially alleviate symptoms associated with conditions like gout, which are caused by an overproduction of uric acid.
properties
IUPAC Name |
3-cyano-1H-indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-7-5-12-9-2-1-6(10(13)14)3-8(7)9/h1-3,5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISOQAPDNRYDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652998 | |
Record name | 3-Cyano-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889942-87-4 | |
Record name | 3-Cyano-1H-indole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889942-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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